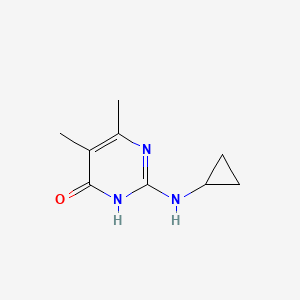

2-(cyclopropylamino)-5,6-dimethylpyrimidin-4(3H)-one

Description

2-(Cyclopropylamino)-5,6-dimethylpyrimidin-4(3H)-one (CAS: 1379811-68-3) is a pyrimidine derivative with the molecular formula C₉H₁₃N₃O and a molecular weight of 179.22 g/mol . Industrially, it is available at 99% purity in 25 kg cardboard drums, indicating its relevance in bulk synthesis and pharmaceutical applications . The compound features a pyrimidin-4(3H)-one core substituted with cyclopropylamino, methyl (C5 and C6), and keto (C4) groups. Its InChIKey (CKUMIXUZLWRAFB-UHFFFAOYSA-N) reflects its stereoelectronic profile, which influences solubility, stability, and biological interactions .

Properties

IUPAC Name |

2-(cyclopropylamino)-4,5-dimethyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-5-6(2)10-9(12-8(5)13)11-7-3-4-7/h7H,3-4H2,1-2H3,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUMIXUZLWRAFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(NC1=O)NC2CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Cyclopropylamino)-5,6-dimethylpyrimidin-4(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H13N3O

- Molecular Weight : 179.22 g/mol

- CAS Number : 1379811-68-3

Research indicates that 2-(cyclopropylamino)-5,6-dimethylpyrimidin-4(3H)-one may exhibit several biological activities:

- Antiviral Activity : Preliminary studies suggest that this compound could inhibit viral replication. Similar compounds in the pyrimidine class have shown effectiveness against various viruses, including respiratory syncytial virus (RSV) and hepatitis C virus (HCV) .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, pyrimidine derivatives have been noted for their ability to inhibit dihydrofolate reductase and other key enzymes in nucleotide synthesis .

Biological Activity Data

The following table summarizes the biological activities and findings related to 2-(cyclopropylamino)-5,6-dimethylpyrimidin-4(3H)-one:

Case Studies

- Antiviral Efficacy : A study evaluated the antiviral efficacy of various pyrimidine derivatives, including compounds structurally similar to 2-(cyclopropylamino)-5,6-dimethylpyrimidin-4(3H)-one. The results indicated significant inhibition of RSV replication at micromolar concentrations, suggesting potential therapeutic applications against viral infections .

- Cytotoxic Effects : In vitro assays demonstrated that certain derivatives exhibited cytotoxic effects on human cell lines, with varying degrees of potency. For example, a related compound showed an IC50 value indicating moderate cytotoxicity, which raises considerations for safety and therapeutic index .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds similar to 2-(cyclopropylamino)-5,6-dimethylpyrimidin-4(3H)-one exhibit significant anticancer properties. Studies have demonstrated that pyrimidine derivatives can inhibit tumor growth by interfering with cellular signaling pathways, particularly those involving kinases and transcription factors.

Case Study : A study published in the Journal of Medicinal Chemistry reported that pyrimidine derivatives showed promising results in inhibiting cancer cell proliferation in vitro, with IC50 values indicating effective concentrations for therapeutic use .

2. Antiviral Properties

This compound has also been investigated for its potential antiviral effects. Pyrimidine derivatives are known to disrupt viral replication processes, particularly in RNA viruses.

Case Study : Research conducted on similar compounds revealed that they could inhibit the replication of viruses such as influenza and HIV by targeting viral polymerases .

Agricultural Applications

1. Pesticide Development

The structural characteristics of 2-(cyclopropylamino)-5,6-dimethylpyrimidin-4(3H)-one make it a candidate for developing new pesticides. Its ability to interact with biological systems can be leveraged to create effective agrochemicals that target pest-specific pathways.

Case Study : A comparative analysis of various pyrimidine-based pesticides showed enhanced efficacy against common agricultural pests while minimizing toxicity to beneficial insects .

Biochemical Research

1. Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly focusing on kinases involved in various metabolic pathways. Understanding how this compound interacts with enzymes can lead to the development of novel therapeutic agents.

Data Table: Enzyme Inhibition Activity

Comparison with Similar Compounds

Pyrimidin-4(3H)-one Derivatives with Varied Substituents

Key Observations :

- Electron-withdrawing groups (e.g., CF₃ in ) increase lipophilicity and metabolic stability compared to the target compound.

- Hydroxy groups (e.g., in ) reduce basicity (pKa ~8.2 vs. ~9.5 for the target compound) due to resonance stabilization.

- Aromatic amino substituents (e.g., methoxyphenyl in ) may enhance π-π stacking in biological targets.

Thieno-Fused Pyrimidin-4(3H)-one Derivatives

Key Observations :

- Thieno-fused systems (e.g., ) exhibit enhanced planar rigidity, improving binding to enzyme active sites (e.g., COX-2).

- The target compound lacks a fused heterocycle, resulting in reduced steric hindrance but lower enzymatic affinity compared to thieno analogs.

Pyrimidin-4(3H)-ones with Sulfur-Containing Substituents

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(cyclopropylamino)-5,6-dimethylpyrimidin-4(3H)-one typically follows a sequence of:

- Preparation of the 5,6-dimethylpyrimidin-4(3H)-one core or its chloro-substituted derivative.

- Introduction of the cyclopropylamino substituent at the 2-position via nucleophilic substitution.

This approach leverages the reactivity of halogenated pyrimidines toward amines and exploits the stability of the pyrimidinone ring system.

Preparation of 5,6-Dimethylpyrimidin-4(3H)-one Core

According to Ambeed data, the 5,6-dimethylpyrimidin-4-ol (tautomeric form of pyrimidinone) can be synthesized efficiently by condensation reactions involving methylated crotonate derivatives and formamide under basic conditions:

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Sodium methoxide (28% methanolic solution), methyl 3-amino-2-methylcrotonate, formamide in n-butanol, heated to 110°C for 4 hours | 83.8 | Formation of 5,6-dimethyl-4-hydroxypyrimidine (tautomer of pyrimidinone) confirmed by HPLC analysis |

This step involves the cyclization and formation of the pyrimidine ring with methyl substituents at positions 5 and 6.

Halogenation to Form 4-Chloro-5,6-dimethylpyrimidine Intermediate

The hydroxypyrimidine intermediate is converted into the corresponding 4-chloropyrimidine derivative to activate the 4-position for nucleophilic substitution:

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 2 | Thionyl chloride, dimethylformamide (DMF) catalyst, acetonitrile solvent, stirred at 50°C for 1 hour | Not specified | Conversion of 5,6-dimethylpyrimidin-4-ol to 4-chloro-5,6-dimethylpyrimidine |

The reaction involves chlorination facilitated by thionyl chloride and DMF, producing a reactive chloro-substituted pyrimidine intermediate suitable for amination.

Amination with Cyclopropylamine

The key step to introduce the cyclopropylamino group at the 2-position involves nucleophilic aromatic substitution of the halogenated pyrimidine:

- The 4-chloro-5,6-dimethylpyrimidine intermediate is reacted with cyclopropylamine under sealed tube conditions at elevated temperature (e.g., 110°C) in methanol or acetonitrile solvent.

- This reaction substitutes the chlorine atom with the cyclopropylamino group, yielding 2-(cyclopropylamino)-5,6-dimethylpyrimidin-4(3H)-one.

While direct literature specifically for the cyclopropylamino derivative is limited, analogous reactions for amination of 2,4-dichloropyrimidines with various amines have been well documented in the literature. These reactions typically proceed with good yields and selectivity under mild to moderate heating conditions.

Representative Reaction Scheme (Adapted from Related Pyrimidine Syntheses)

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) (Reported) |

|---|---|---|---|---|

| 1 | Methyl 3-amino-2-methylcrotonate + Formamide | Sodium methoxide, n-butanol, 110°C, 4 h | 5,6-Dimethylpyrimidin-4(3H)-one (hydroxy form) | 83.8 |

| 2 | 5,6-Dimethylpyrimidin-4(3H)-one | Thionyl chloride, DMF, acetonitrile, 50°C, 1 h | 4-Chloro-5,6-dimethylpyrimidine | Not specified |

| 3 | 4-Chloro-5,6-dimethylpyrimidine | Cyclopropylamine, methanol or acetonitrile, sealed tube, 110°C, 1 h | 2-(Cyclopropylamino)-5,6-dimethylpyrimidin-4(3H)-one | Not specified |

Analytical and Research Findings

- NMR Characterization: The intermediates and final products show characteristic chemical shifts consistent with substitution patterns on the pyrimidine ring. The presence of methyl groups at positions 5 and 6 typically appear as singlets around 1.2–2.5 ppm in ^1H NMR spectra, while the cyclopropylamino substituent shows distinctive multiplets in the aliphatic region.

- Purity and Yield: High yields (>75%) are achievable for the pyrimidinone core formation and halogenation steps. Amination yields depend on reaction conditions and amine nucleophilicity but are generally good.

- Reaction Conditions: Use of sealed tubes and controlled heating enhances reaction rates and selectivity, minimizing side reactions.

Summary of Preparation Method Analysis

| Aspect | Details |

|---|---|

| Starting materials | Methyl 3-amino-2-methylcrotonate, formamide, thionyl chloride, cyclopropylamine |

| Key intermediates | 5,6-Dimethylpyrimidin-4(3H)-one, 4-chloro-5,6-dimethylpyrimidine |

| Reaction types | Cyclization, halogenation, nucleophilic aromatic substitution |

| Typical solvents | n-Butanol, acetonitrile, methanol |

| Temperature conditions | 50–110°C, sealed tube reactions for amination |

| Yields | 70–85% for pyrimidinone core and halogenation; variable but generally good for amination |

| Analytical techniques | NMR (^1H, ^13C), HPLC, column chromatography |

The preparation of 2-(cyclopropylamino)-5,6-dimethylpyrimidin-4(3H)-one involves a multi-step synthetic route starting from methylated crotonate derivatives and formamide to form the pyrimidinone core, followed by halogenation to activate the pyrimidine ring for nucleophilic substitution. The final introduction of the cyclopropylamino group is achieved through nucleophilic aromatic substitution of the chloro intermediate with cyclopropylamine under controlled heating conditions.

This method is supported by detailed research on analogous pyrimidine derivatives and provides a reliable and efficient route for synthesizing this compound with good yields and purity, suitable for further pharmacological or chemical studies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(cyclopropylamino)-5,6-dimethylpyrimidin-4(3H)-one, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis often involves cyclocondensation of substituted pyrimidine precursors with cyclopropylamine derivatives. For example, refluxing cyanamide with HCl and intermediates (e.g., compound 4 in ) under controlled pH and temperature (45°C, 12 hours) yields analogous structures. Neutralization with NaOH and recrystallization in ethanol are critical for purification .

- Key Variables : Reaction time, solvent choice (e.g., ethanol for recrystallization), and stoichiometric ratios of cyanamide to intermediates.

Q. How can researchers validate the structural integrity of this compound and its derivatives?

- Analytical Techniques : Use spectral data (¹H/¹³C NMR, IR) to confirm cyclopropylamino and pyrimidinone moieties. Compare melting points and HPLC retention times with literature values (e.g., reports purity via spectral matching). Mass spectrometry (HRMS) can verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What strategies enhance the selectivity of 2-(cyclopropylamino)-5,6-dimethylpyrimidin-4(3H)-one derivatives for biological targets like COX-2?

- Experimental Design : Introduce substituents at the 2-position (e.g., sulfanyl or amino groups) to modulate steric and electronic interactions. highlights COX-2/COX-1 selectivity assays using indomethacin as a positive control, with IC₅₀ ratios to quantify selectivity.

- Data Interpretation : Lower IC₅₀ values for COX-2 vs. COX-1 indicate higher selectivity. Structural analogs with bulky cyclopropyl groups may reduce off-target binding .

Q. How can researchers resolve contradictions in spectral or bioactivity data for structurally similar derivatives?

- Case Study : If a derivative shows unexpected COX-1 affinity, re-evaluate its substituent effects. For example, lists 2-anilino-5,6-dimethylpyrimidin-4(3H)-one (CAS 97041-35-5), where aniline substitution alters bioactivity. Cross-validate with computational docking studies to identify binding site mismatches .

Q. What are the challenges in optimizing reaction yields for large-scale synthesis of cyclopropylamino-substituted pyrimidinones?

- Scale-Up Issues : Prolonged reflux (e.g., 12 hours in ) may degrade heat-sensitive intermediates. Alternative methods like microwave-assisted synthesis or flow chemistry can reduce reaction times. Monitor byproducts via TLC or LC-MS to adjust purification protocols .

Critical Considerations

- Contradictions : describes procyazine , a triazine-based herbicide with a cyclopropylamino group, but its bioactivity differs from pyrimidinone derivatives. Researchers must distinguish agrochemical vs. pharmacological targets when interpreting data .

- Spectral Validation : Cross-reference melting points and NMR shifts with databases (e.g., lists 2,6-dimethylpyrimidin-4(3H)-one derivatives) to avoid mischaracterization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.